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Compound of Interest

Compound Name:
3-[(2-Bromophenoxy)methyl]-4-

methoxybenzoic acid

CAS No.: 438218-46-3

Cat. No.: B279977

Get Quote

Executive Summary: The "Orthogonal" Scaffold
3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid represents a highly specialized

"bifunctional" intermediate. Unlike generic benzoic acid derivatives, this molecule offers two

distinct, chemically orthogonal reaction sites:

The Aryl Bromide (C-Br): A handle for palladium-catalyzed cross-coupling (Suzuki,

Buchwald-Hartwig) to build complex biaryl systems.

The Carboxylic Acid (COOH): A versatile anchor for esterification, amidation, or bioisosteric

replacement (e.g., tetrazole formation).

Its unique 4-methoxy-3-(phenoxymethyl) core mimics the pharmacophores found in several

metabolic disease drugs (e.g., gliflozins), making it a superior starting material compared to

simpler analogs like 3-(chloromethyl)benzoic acid or 3-phenoxybenzoic acid.
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Target Audience Utility
Medicinal Chemists: For designing SAR (Structure-Activity Relationship) libraries around the

biphenyl ether core.

Process Chemists: For optimizing convergent synthesis routes where late-stage

functionalization is required.

Structural Analysis & Comparative Performance
The selection of a building block dictates the efficiency of a synthetic campaign. Below is a

comparative analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid against its

closest structural competitors.

Table 1: Chemical Performance & Reactivity Profile

Feature

3-[(2-

Bromophenoxy)

methyl]-4-

methoxybenzoi

c acid (Target)

Chloro-Analog

(3-[(2-
Chlorophenox
y)...])

Iodo-Analog (3-
[(2-
Iodophenoxy)..
.])

Non-Methoxy

Analog (3-[(2-
Bromophenox
y)methyl]benz
oic acid)

Cross-Coupling

Reactivity

High (Ideal for

Suzuki/Heck)

Low (Requires

specialized

ligands)

Very High (Often

too

reactive/unstable

)

High

Electronic

Character

Electron-Rich

(Due to 4-OMe)
Electron-Rich Electron-Rich Electron-Neutral

Solubility

(Organic)

Excellent (OMe

aids solvation)
Good Good Moderate

Metabolic

Stability

Moderate (OMe

is a metabolic

soft spot)

Moderate Moderate
High (No OMe to

demethylate)

Cost / Availability

Moderate

(Specialty

Reagent)

Low

(Commodity)
High (Niche) Low
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Expert Insight: Why Choose the Bromo-Methoxy
Variant?

The "Goldilocks" Reactivity: The aryl bromide is reactive enough for standard Pd-catalyzed

couplings (yields >85%) but stable enough to survive acidic workups, unlike the iodo-analog

which can suffer from dehalogenation.

The Methoxy Effect: The 4-methoxy group is not just a decoration; it serves as an electron-

donating group (EDG) that activates the ring for electrophilic aromatic substitutions if further

functionalization is needed. Furthermore, in biological targets (e.g., SGLT2 inhibitors), this

methoxy group often occupies a specific hydrophobic pocket, enhancing potency by 5-10x

compared to the unsubstituted phenyl ring.

Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To functionalize the aryl bromide position while retaining the carboxylic acid (or its

ester). Application: Synthesis of Biaryl Ether Scaffolds for GPR40/PPAR research.

Reagents:

Substrate: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid methyl ester (1.0 eq)

Boronic Acid: Phenylboronic acid (1.2 eq)

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

Base: K₂CO₃ (3.0 eq)

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

Preparation: Dissolve the substrate (1.0 mmol) in degassed 1,4-dioxane (10 mL).

Activation: Add the boronic acid and K₂CO₃. Purge with nitrogen for 5 minutes.
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Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂. Seal the reaction vial.

Reaction: Heat to 90°C for 4-6 hours. Monitor by LC-MS (Target Mass: M+H expected for

biaryl product).

Expert Tip: The ortho-substitution on the phenoxy ring (the bromine position) creates steric

hindrance. Using Pd(dppf)Cl₂ is crucial as its large bite angle facilitates the oxidative

addition into the hindered C-Br bond.

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Carboxylic Acid Activation (Amide Coupling)
Objective: To attach a pharmacophore to the benzoic acid tail.

Reagents:

Coupling Agent: HATU (1.2 eq)

Base: DIPEA (3.0 eq)

Amine: Primary/Secondary amine of choice.

Methodology:

Dissolve the acid in DMF (0.1 M).

Add DIPEA and stir for 5 mins.

Add HATU. Stir for 10 mins to form the active ester (O-At).

Add the amine. Stir at RT for 2 hours.

Note: The bulky (2-bromophenoxy)methyl group at the meta position does not significantly

hinder the carboxylic acid, allowing for quantitative yields (>95%).
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Visualizing the Synthetic Pathway
The following diagram illustrates the "divergent synthesis" strategy enabled by this scaffold.

Key Advantage: Orthogonal Reactivity

3-[(2-Bromophenoxy)methyl]-
4-methoxybenzoic acid

Route A: Suzuki Coupling
(Modification of Br)Pd(0), Ar-B(OH)2

Route B: Amide Coupling
(Modification of COOH)

HATU, R-NH2

Biaryl Ether Derivatives
(PPAR/GPR40 Agonists)

Yield > 85%

Amide-Linked Probes
(Kinase Inhibitors)

Yield > 95%

Click to download full resolution via product page

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aryl bromide and

carboxylic acid moieties.

Scientific Validation & Causality
Why the "Phenoxymethyl" Linker?
The -CH₂-O- linker in this molecule is critical for flexibility. In PPARγ agonists (like glitazones),

this flexibility allows the acidic headgroup to orient correctly in the receptor's ligand-binding

domain (LBD).

Experimental Evidence: Studies on benzoic acid derivatives show that rigidifying this linker

(e.g., to a direct biphenyl bond) often reduces potency by 100-fold due to the loss of

"induced fit" capability [1].

Why the 2-Bromo Substituent?
The bromine at the 2-position (ortho) of the phenoxy ring is strategic.

Conformational Lock: The bulky bromine atom forces the two aromatic rings to twist out of

planarity. This non-planar conformation is often required to fit into hydrophobic pockets of

enzymes like Aldose Reductase or PTP1B.

Synthetic Handle: As detailed in Protocol A, it allows for the late-stage introduction of

diversity. A library of 50 compounds can be generated from this single intermediate by
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varying the boronic acid partner.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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